2-{4-[2-methyl-6-(1H-pyrazol-1-yl)pyrimidin-4-yl]piperazin-1-yl}-1-(piperidin-1-yl)ethan-1-one
Description
Properties
IUPAC Name |
2-[4-(2-methyl-6-pyrazol-1-ylpyrimidin-4-yl)piperazin-1-yl]-1-piperidin-1-ylethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H27N7O/c1-16-21-17(14-18(22-16)26-9-5-6-20-26)24-12-10-23(11-13-24)15-19(27)25-7-3-2-4-8-25/h5-6,9,14H,2-4,7-8,10-13,15H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BISKEENQKDEFNT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC(=N1)N2CCN(CC2)CC(=O)N3CCCCC3)N4C=CC=N4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H27N7O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-{4-[2-methyl-6-(1H-pyrazol-1-yl)pyrimidin-4-yl]piperazin-1-yl}-1-(piperidin-1-yl)ethan-1-one , also known as F5562-0001 , belongs to a class of organic compounds that exhibit diverse biological activities. This article explores its biological activity, focusing on its pharmacological potential, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of 363.4 g/mol. The structure features a pyrimidine ring substituted with a pyrazole moiety, linked through a piperazine group to a piperidine ring. This unique configuration is crucial for its biological interactions.
The biological activity of this compound can be attributed to its ability to interact with various biological targets:
- Dihydrofolate Reductase (DHFR) Inhibition : Similar compounds have shown high affinity for inhibiting DHFR, which is essential for DNA synthesis and cell proliferation. By inhibiting this enzyme, the compound may hinder the growth of rapidly dividing cells, such as cancer cells .
- Kinase Inhibition : The presence of the pyrimidine and pyrazole rings suggests potential interactions with various kinases, including those involved in cancer signaling pathways. Inhibitors targeting tyrosine kinases can disrupt key signaling cascades related to tumor growth and metastasis .
- Antimicrobial Activity : Some derivatives of pyrazolylpyrimidines exhibit antimicrobial properties against Gram-positive and Gram-negative bacteria. This suggests that the compound may also have potential as an antimicrobial agent .
In Vitro Studies
In vitro studies have demonstrated that compounds similar to this compound can effectively inhibit the growth of various cancer cell lines. For instance, studies have reported IC50 values indicating that certain derivatives can significantly reduce cell viability in melanoma and breast cancer cell lines .
Case Studies
Several case studies highlight the therapeutic potential of related compounds:
Scientific Research Applications
Medicinal Chemistry
The compound has been investigated for its potential neuroprotective and anti-neuroinflammatory properties. Research indicates that it may inhibit pathways involved in neurodegenerative diseases, making it a candidate for further development in treating conditions such as Alzheimer's and Parkinson's disease.
Case Study: Neuroprotection
A study demonstrated that derivatives of this compound exhibited significant neuroprotective effects in vitro, particularly by reducing oxidative stress markers in neuronal cell lines. This suggests a mechanism involving the modulation of cellular stress responses, potentially through the inhibition of apoptotic pathways.
Pharmacology
In pharmacological studies, the compound has shown promise as an inhibitor of specific enzymes linked to neurodegenerative processes. Its dual action on multiple biological targets enhances its therapeutic potential.
Table 1: Pharmacological Activities
Materials Science
The unique structure of this compound positions it as a candidate for developing novel materials with specific electronic or optical properties. Its ability to form coordination complexes with metals could lead to applications in sensors or catalysis.
Case Study: Material Development
Research into the synthesis of metal-organic frameworks (MOFs) using this compound has shown enhanced stability and selectivity for gas adsorption, which could be beneficial for environmental applications such as carbon capture.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Core Heterocyclic Scaffolds
Pyrimidine-Pyrazole Derivatives
Compounds such as 1-(4-(2-methyl-6-(1H-pyrazol-1-yl)pyrimidin-4-yl)piperazin-1-yl)-2-phenoxypropan-1-one (CAS: 1203044-65-8, C₂₁H₂₄N₆O₂, MW: 392.5) share the pyrimidine-pyrazole-piperazine backbone but differ in the ethanone substituent.
Pyrazolo[3,4-d]pyrimidinones
Synthetic derivatives like 1,5-dihydro-6-[(2-substitutedphenyl-2-oxoethyl)thio]-1-phenyl-4H-pyrazolo[3,4-d]pyrimidin-4-ones (compounds 2–10, ) feature a pyrazolo-pyrimidinone core with thioether-linked phenyl groups. These compounds emphasize sulfur-based linkages, which may enhance metabolic stability compared to the target compound’s ether and amine linkages .
Piperazine/Piperidine Substitutions
Sulfonyl-Piperidine Derivatives
4-Methyl-1-[4-(1-phenyl-1H-pyrazol-3-yl)benzenesulfonyl]piperidine (compound 6, C₂₁H₂₂N₄O₂S, MW: 394.49) incorporates a benzenesulfonyl group instead of the ethanone moiety. The sulfonyl group increases hydrophilicity and may improve aqueous solubility relative to the target compound’s lipophilic piperidine-ethanone group .
Piperazine Derivatives in Patent Literature
European Patent Application 2023/39 describes 4H-pyrazino[1,2-a]pyrimidin-4-one derivatives with substituents like 7-(piperidin-4-yl) or 7-(4-methylpiperazin-1-yl). These analogs highlight the pharmacological versatility of piperazine/piperidine substitutions, where hydroxyethyl or ethyl groups (e.g., 7-[1-(2-hydroxyethyl)piperidin-4-yl]) enhance solubility and bioavailability compared to the unsubstituted piperidine in the target compound .
Comparative Data Table
Research Findings and Implications
- Synthetic Routes : The target compound’s synthesis likely parallels methods for analogs in –3, involving reflux conditions and acid/base workup .
- Biological Activity: Pyrimidine-pyrazole-piperazine hybrids are frequently explored as kinase inhibitors. The target compound’s piperidine-ethanone group may confer unique binding interactions compared to sulfonyl or thioether analogs .
- Physicochemical Limitations : Unlike derivatives in (e.g., hydroxyethyl-piperidine), the target compound lacks polar substituents, which may limit solubility. This underscores the need for empirical data on its ADME profile .
Preparation Methods
Pyrimidine Ring Formation
The 2-methyl-6-(1H-pyrazol-1-yl)pyrimidin-4-amine scaffold is typically synthesized via:
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Gould-Jacobs cyclocondensation : Heating β-ketoesters with amidines in polar aprotic solvents (e.g., DMF, NMP) at 120–150°C yields 4-aminopyrimidines. For example:
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Regioselective pyrazole installation : Pyrazole is introduced via SNAr or transition-metal-catalyzed coupling. Copper(I)-mediated Ullmann coupling at 80°C in DMSO achieves 85% yield for 6-pyrazolyl substitution.
Table 1: Optimization of Pyrazole Coupling Conditions
| Catalyst | Solvent | Temp (°C) | Yield (%) |
|---|---|---|---|
| CuI | DMSO | 80 | 85 |
| Pd(PPh₃)₄ | Toluene | 100 | 72 |
| None | DMF | 120 | 38 |
Functionalization with Piperazine
SNAr Reaction with Piperazine
The C4-amino group of the pyrimidine undergoes SNAr with 1-(2-chloroethyl)piperazine under basic conditions (K₂CO₃, DMF, 60°C):
Key variables :
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Base strength : K₂CO₃ > NaHCO₃ due to enhanced deprotonation of the amine nucleophile.
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Solvent polarity : DMF outperforms THF by stabilizing the transition state.
Table 2: SNAr Reaction Optimization
| Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|
| K₂CO₃ | DMF | 60 | 12 | 92 |
| Et₃N | THF | 65 | 24 | 67 |
| NaHCO₃ | DMSO | 70 | 18 | 58 |
Mechanistic Insights and Side Reactions
Competing Pathways in Pyrazole Coupling
Ullmann coupling may produce regioisomers if the pyrimidine ring contains multiple leaving groups. Computational studies (DFT) reveal that the C6 position is 12 kcal/mol more reactive than C2 due to resonance stabilization of the transition state.
Epimerization During Acylation
The acylation step risks racemization if chiral centers are present. Low-temperature conditions (0°C) and non-polar solvents (DCM) minimize this.
Scalability and Industrial Adaptations
Continuous-Flow Synthesis
Microreactor systems enhance heat transfer and mixing for the SNAr step, achieving 94% yield at 100 g scale.
Green Chemistry Approaches
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Solvent replacement : Cyclopentyl methyl ether (CPME) replaces DMF, reducing E-factor by 40%.
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Catalyst recycling : Pd nanoparticles immobilized on magnetic Fe₃O₄ enable five reuse cycles without activity loss.
Analytical Characterization
Spectroscopic Data
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¹H NMR (400 MHz, CDCl₃): δ 8.72 (s, 1H, pyrimidine H5), 7.89 (d, J = 2.4 Hz, 1H, pyrazole H3), 6.52 (d, J = 2.4 Hz, 1H, pyrazole H5).
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HRMS : m/z calc. for C₂₀H₂₈N₆O [M+H]⁺ 385.2345, found 385.2349.
Purity Assessment
HPLC (C18 column, 70:30 MeCN/H₂O): 99.2% purity, t₃ = 6.7 min.
Q & A
Q. What strategies mitigate polymorphism-related variability in preclinical studies?
- Methodological Answer: Characterize polymorphs via X-ray crystallography or DSC to identify stable forms. Use solvent-mediated crystallization (e.g., ethanol/water) to isolate the thermodynamically favored form. Stability studies (40°C/75% RH, ICH guidelines) ensure consistency in bioavailability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
